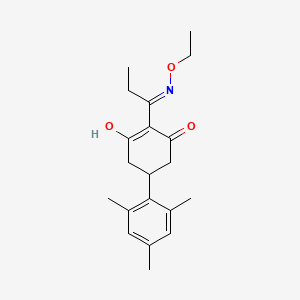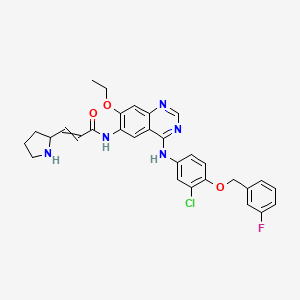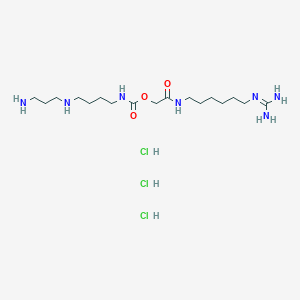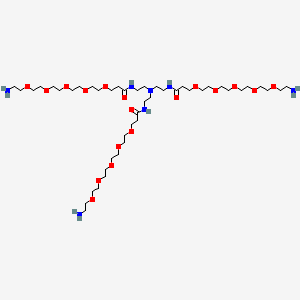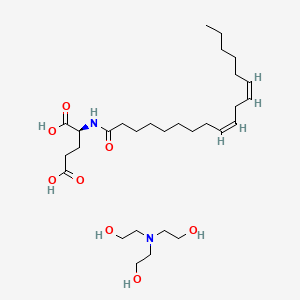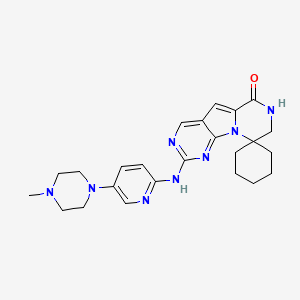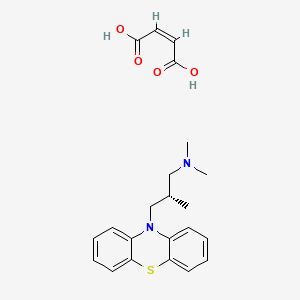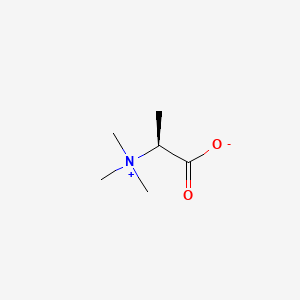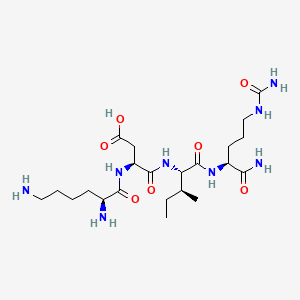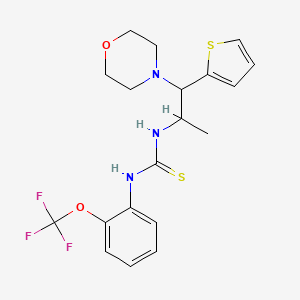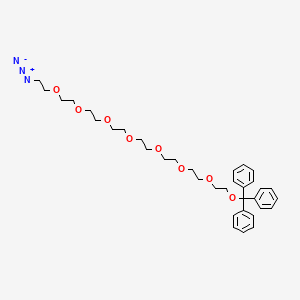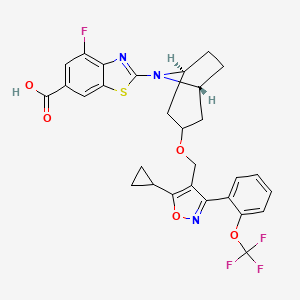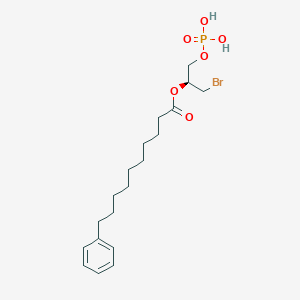
(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UCM-05194 is a potent Agonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1). UCM-05194 Shows Efficacy in Neuropathic Pain Amelioration. UCM-05194 stands out as the most potent and selective LPA1 receptor agonist described so far (Emax = 118%, EC50 = 0.24 μM, KD = 19.6 nM; inactive at autotaxin and LPA2-6 receptors).
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research on similar compounds indicates potential antimicrobial applications. For instance, Doraswamy and Ramana (2013) synthesized compounds like 3-amino-2-(4-bromo phenyl) propan-1-ol, which exhibited antimicrobial activity. This suggests that compounds with bromophenyl groups, similar to (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate, may have antimicrobial properties (Doraswamy & Ramana, 2013).
Dental Applications
In the field of dentistry, Sahin et al. (2009) synthesized novel dental monomers containing both phosphonic and carboxylic acid functional groups, showing promise for dental applications due to their etching properties. This indicates that (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate, which also contains phosphonic groups, could potentially be used in dental material synthesis (Sahin et al., 2009).
Synthesis of Multifunctional Compounds
Cao et al. (2013) researched the synthesis of phosphonates with brominated anthracene, leading to compounds with unique structural and fluorescent properties. This suggests that bromophenyl-containing compounds like (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate might be useful in the synthesis of multifunctional materials with potential applications in optics and materials science (Cao et al., 2013).
Polymer Applications
Fischer, Baier, and Mecking (2013) worked on the synthesis of bright emission-tuned nanoparticles using bromo and phosphine compounds. This suggests potential applications of (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate in the field of nanotechnology and polymer science for creating fluorescent materials (Fischer, Baier, & Mecking, 2013).
Bioactive and Medicinal Chemistry
Research in bioactive properties of similar compounds indicates that (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate could be of interest in medicinal chemistry. For example, the study by Colombo et al. (1984) on dopamine beta-hydroxylase inhibitors involved compounds with bromophenyl groups, highlighting the potential use of similar compounds in neuroscience and pharmacology (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).
Propiedades
Número CAS |
2400858-74-2 |
|---|---|
Nombre del producto |
(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate |
Fórmula molecular |
C19H30BrO6P |
Peso molecular |
465.3208 |
Nombre IUPAC |
(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate |
InChI |
InChI=1S/C19H30BrO6P/c20-15-18(16-25-27(22,23)24)26-19(21)14-10-5-3-1-2-4-7-11-17-12-8-6-9-13-17/h6,8-9,12-13,18H,1-5,7,10-11,14-16H2,(H2,22,23,24)/t18-/m1/s1 |
Clave InChI |
IHTMTVSBHMPLJC-GOSISDBHSA-N |
SMILES |
O=C(O[C@@H](COP(O)(O)=O)CBr)CCCCCCCCCC1=CC=CC=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UCM-05194; UCM 05194; UCM05194; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



